molecular formula C7H7F3N2O B1386519 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1216529-33-7

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B1386519
M. Wt: 192.14 g/mol
InChI Key: WFRDWGJXNZVNDT-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find specific information about “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”. It seems to be a specific chemical compound, likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring1.



Synthesis Analysis

While I couldn’t find specific synthesis methods for “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”, pyrazole derivatives are often synthesized from the condensation of a primary amine with a carbonyl group1. In one study, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials2.



Molecular Structure Analysis

The molecular structure of “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not directly available. However, related compounds such as “1,5-dimethyl-4-(1-(4-(2-hydroxybenzylideneamino)phenyl)ethylideneamino)-2-phenyl-1H-pyrazol-3(2H)-one” have been studied1. These compounds are characterized by their nitrogen and oxygen atoms which can form stable complexes1.



Chemical Reactions Analysis

Again, specific chemical reactions involving “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not available. However, pyrazole derivatives are known to undergo various chemical reactions. For example, in one study, a series of 1,3,4-thiadiazole derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not directly available. However, related compounds such as “1,5-dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole” have a molecular weight of 209.133.


Safety And Hazards

Specific safety and hazard information for “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not available. It’s always important to handle chemical compounds with care and follow safety guidelines.


Future Directions

Unfortunately, I couldn’t find specific future directions for “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”. However, there is ongoing research into the properties and potential applications of pyrazole derivatives1.


Please note that this information is based on the available resources and there might be more recent studies or data related to “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”.


properties

IUPAC Name

1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-6(7(8,9)10)5(3-13)11-12(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRDWGJXNZVNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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